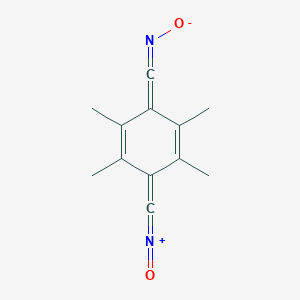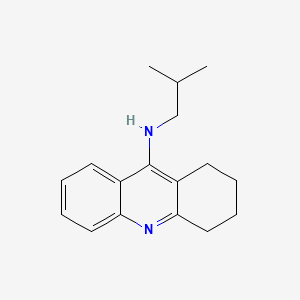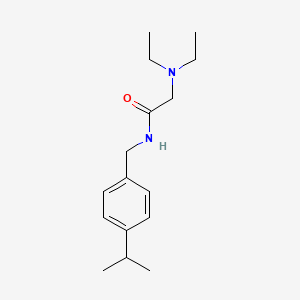
Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride is a chemical compound that belongs to the class of acetamides. It is characterized by the presence of a diethylamino group and a p-isopropylbenzyl group attached to the acetamide structure. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride typically involves the reaction of p-isopropylbenzylamine with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the monohydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various alkylating agents and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Acetamide, N-(p-isopropylbenzyl)-: Lacks the diethylamino group, leading to different chemical and biological properties.
Acetamide, 2-(diethylamino)-N-(benzyl)-: Similar structure but without the isopropyl group, affecting its reactivity and applications.
Uniqueness
Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-, monohydrochloride is unique due to the presence of both the diethylamino and p-isopropylbenzyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and
属性
CAS 编号 |
14474-20-5 |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC 名称 |
2-(diethylamino)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H26N2O/c1-5-18(6-2)12-16(19)17-11-14-7-9-15(10-8-14)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,19) |
InChI 键 |
SYCLMXNUFKELSF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(=O)NCC1=CC=C(C=C1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)

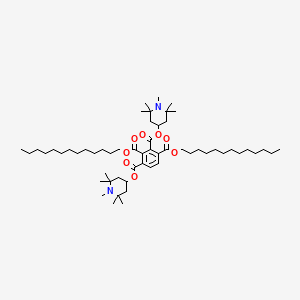

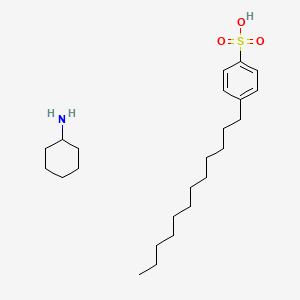
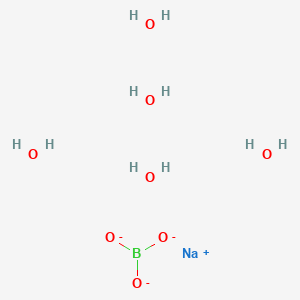
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
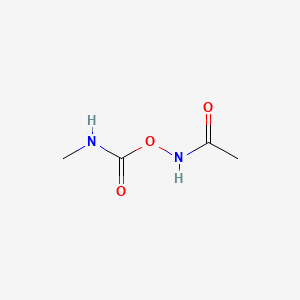
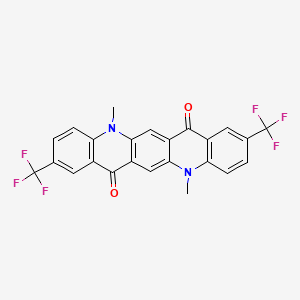

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
